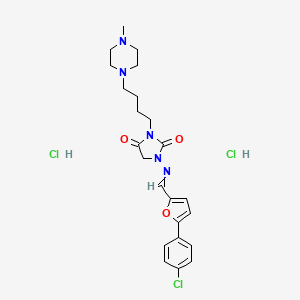
Azimilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azimilide dihydrochloride is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is a chlorophenylfuranyl compound that slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances .
Preparation Methods
The preparation of azimilide dihydrochloride involves several synthetic routes and reaction conditions. One method involves the synthesis of azimilide hydrochloride, which is then converted to its dihydrochloride form . The preparation method includes the crystallization of azimilide hydrochloride to obtain the desired crystal form . Industrial production methods often involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Azimilide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted azimilide derivatives .
Scientific Research Applications
Azimilide dihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used in electrophysiology experiments to study the human ether-a-go-go-related gene (HERG) channel . In biology, it is used to investigate the effects of potassium channel blockers on cardiac cells . In medicine, this compound is being investigated for its potential to treat arrhythmias and atrial fibrillation . In industry, it is used in the development of new antiarrhythmic drugs and therapies .
Mechanism of Action
The mechanism of action of azimilide dihydrochloride involves blocking both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I_Kr exclusively or in combination with sodium, calcium, or transient outward (I_to) potassium current channels . This compound also has blocking effects on sodium (I_Na) and calcium currents (I_CaL) . These actions result in the prolongation of the action potential duration and the refractory period, which helps control abnormal heart rhythms .
Comparison with Similar Compounds
Azimilide dihydrochloride is unique compared to other similar compounds due to its ability to block both I_Ks and I_Kr currents . Similar compounds include ibutilide, dofetilide, and amiodarone, which are also class III antiarrhythmic drugs . these compounds primarily block I_Kr currents and have different pharmacological profiles and side effects . This compound’s dual blocking action and relatively low risk of reverse use-dependence make it a distinctive and valuable compound in the treatment of arrhythmias .
Properties
Molecular Formula |
C23H30Cl3N5O3 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H |
InChI Key |
HHPSICLSNHCSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















